3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoicacid
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Description
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound with the molecular formula C16H29NO4 . It is a derivative of β-Alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of “3-{(t-Butoxy)carbonylamino}propanoic acid” likely involves the use of the Boc group as a protecting group for the amine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of “3-{(t-Butoxy)carbonylamino}propanoic acid” consists of a propanoic acid backbone with a cyclooctylamino group protected by a Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis
The chemical reactions involving “3-{(t-Butoxy)carbonylamino}propanoic acid” would likely involve the addition or removal of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Mechanism of Action
The mechanism of action of “3-{(t-Butoxy)carbonylamino}propanoic acid” in chemical reactions likely involves the addition or removal of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Future Directions
The future directions for “3-{(t-Butoxy)carbonylamino}propanoic acid” could involve its use in organic synthesis, particularly in reactions involving the protection and deprotection of amines . Additionally, it could be used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
Properties
IUPAC Name |
3-[cyclooctyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17(12-11-14(18)19)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBISCUQJSFYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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